Oxidative Stability: Tetrahydrofurfuryl vs. Furfuryl Ylide
When the ylide derived from furfuryltriphenylphosphonium bromide (comparator) is exposed to oxygen, rapid oxidation generates furfural in situ, which then undergoes a secondary Wittig reaction with unoxidised ylide to produce an alkene mixture (61% yield, E/Z = 3:2). In contrast, the ylide from the tetrahydrofurfuryl analogue (target compound) lacks the aromatic furan ring and therefore does not undergo this oxidative cascade, enabling cleaner Wittig reactions without competing aldehyde formation [1]. This provides a direct head-to-head demonstration of superior ylide oxidative stability conferred by ring saturation.
| Evidence Dimension | Ylide oxidative stability (oxygen exposure test) |
|---|---|
| Target Compound Data | No oxidative aldehyde formation detected; Wittig product obtained without competing oxidation pathway |
| Comparator Or Baseline | Furfuryltriphenylphosphonium bromide: 61% yield of alkene mixture (E/Z = 3:2) arising from ylide oxidation to furfural followed by secondary Wittig reaction |
| Quantified Difference | Target suppresses the oxidative degradation pathway entirely vs. 61% diverted yield for the furfuryl comparator |
| Conditions | Ylide generation with NaH in DMF, exposure to atmospheric oxygen, room temperature |
Why This Matters
For procurement decisions, this means the saturated THF analogue avoids the yield-eroding oxidative side reaction that limits the furfuryl analogue, increasing effective yield and simplifying product purification.
- [1] Schweizer, E. E.; Creasy, W. S.; Light, K. K.; Shaffer, E. T. J. Org. Chem. 1969, 34 (1), 212–218. View Source
